molecular formula C18H15F3N4O2S B2704512 3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391886-80-9

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2704512
CAS No.: 391886-80-9
M. Wt: 408.4
InChI Key: RVEUKUKYSFITQW-UHFFFAOYSA-N
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Description

3-methoxy-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O2S and its molecular weight is 408.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Studies on the synthesis of novel heterocyclic compounds derived from similar chemical structures have shown that these processes can lead to the development of compounds with potential anti-inflammatory and analgesic properties. For instance, Abu‐Hashem et al. (2020) reported the synthesis of various heterocyclic compounds starting from benzodifuranyl derivatives, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Potential Biological Activities

  • Research into the development of novel compounds with specific substitutions has led to discoveries of potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. For example, the synthesis of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles by Coppo and Fawzi (1997) demonstrates the versatility of these compounds in drug development (Coppo & Fawzi, 1997).

Properties

IUPAC Name

3-methoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c1-27-14-7-2-4-11(8-14)16(26)22-10-15-23-24-17(28)25(15)13-6-3-5-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEUKUKYSFITQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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